![molecular formula C12H13N3O3S B5700023 3-nitro-N-(1-pyrrolidinylcarbonothioyl)benzamide](/img/structure/B5700023.png)
3-nitro-N-(1-pyrrolidinylcarbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-(1-pyrrolidinylcarbonothioyl)benzamide, commonly known as NPC-1161B, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
NPC-1161B has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. NPC-1161B has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases. In addition, NPC-1161B has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of NPC-1161B involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and cell survival. NPC-1161B inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the suppression of the production of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
NPC-1161B has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB. In addition, NPC-1161B has been found to induce apoptosis in cancer cells. These effects make NPC-1161B a potential candidate for the treatment of various inflammatory diseases and cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of NPC-1161B is its potent anti-inflammatory and anti-cancer properties. It has been shown to exhibit these properties at low concentrations, making it a potential candidate for the development of new therapies. However, NPC-1161B has some limitations for lab experiments. It is a synthetic compound and may not be easily accessible for some researchers. In addition, NPC-1161B has not been extensively studied for its potential side effects or toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of NPC-1161B. One potential direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study the potential side effects and toxicity of NPC-1161B in order to determine its safety for clinical use. Finally, the development of new synthesis methods for NPC-1161B may increase its accessibility for researchers and clinicians.
Synthesemethoden
The synthesis of NPC-1161B involves the reaction of 3-nitrobenzoic acid with pyrrolidine-1-carbodithioic acid followed by the addition of thionyl chloride. The resulting intermediate is then treated with pyrrolidine to obtain NPC-1161B. This synthesis method has been optimized to produce high yields of pure NPC-1161B.
Eigenschaften
IUPAC Name |
3-nitro-N-(pyrrolidine-1-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-11(13-12(19)14-6-1-2-7-14)9-4-3-5-10(8-9)15(17)18/h3-5,8H,1-2,6-7H2,(H,13,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQUINSYHFFWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49736995 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.